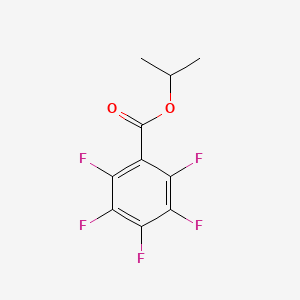

isopropyl pentafluorobenzoate

Description

Isopropyl pentafluorobenzoate (C${17}$H${13}$F$5$O$2$) is a fluorinated aromatic ester characterized by a pentafluorobenzoyl group attached to an isopropyl-substituted phenol moiety. Its molecular weight is 344.2759 g/mol, and its IUPAC name is 5-isopropyl-2-methylphenyl 2,3,4,5,6-pentafluorobenzoate . The compound's structure features a bulky isopropyl group, which imparts steric effects that influence its reactivity and stability compared to simpler esters like methyl pentafluorobenzoate. Fluorination at all ortho, meta, and para positions of the benzoyl group enhances its electron-withdrawing properties, making it a potent leaving group in catalytic reactions .

Properties

IUPAC Name |

propan-2-yl 2,3,4,5,6-pentafluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F5O2/c1-3(2)17-10(16)4-5(11)7(13)9(15)8(14)6(4)12/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCGOIDAVLLILM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Role in Metal-Catalyzed Reactions

Isopropyl pentafluorobenzoate acts as a leaving group in palladium-catalyzed reactions, enabling oxidative addition and cyclization steps. For instance, in aza-Heck-triggered cyclopropanation, the pentafluorobenzoate group facilitates the dissociation of pentafluorobenzoate from palladium intermediates, forming cationic aza-Pd species critical for subsequent cyclization . This dissociation is reversible and influenced by reaction conditions, such as carboxylate additives and temperature .

Mechanistic Insights in Photocatalytic Reactions

In photocatalytic prenylation, isopropyl pentafluorobenzoate participates in optimization studies, where its presence as a reagent or byproduct significantly impacts reaction rates and selectivity:

-

Catalyst Optimization : The presence of photocatalysts (e.g., fac-Ir(ppy)₃) is essential, with yields reaching 58% under optimal conditions .

-

Effect of Water : Addition of water (5–10 equivalents) accelerates reactions by mitigating inhibition from pentafluorophenol byproducts, reducing reaction times from 18 hours to 4 hours .

-

Byproduct Influence : Intentional addition of pentafluorophenol retards reactions, while water restores activity by neutralizing inhibitory effects .

Table 1: Effect of Water on Reaction Rates

| Water Equivalents | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0 | 18 | 63 |

| 5 | 8 | 63 |

| 10 | 4 | 63 |

| (Data adapted from ) |

Physical and Structural Data

-

Formula : C₁₀H₇F₅O₂

-

Kovats Retention Indices :

Reactivity Trends

The pentafluorobenzoate group stabilizes intermediates via strong electron-withdrawing effects, enhancing reactivity in cyclopropanation and coupling reactions. For example, in palladium-catalyzed cascades, the leaving group’s dissociation enables alkene aza-palladation, a critical step in forming cyclopropane-fused heterocycles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of isopropyl pentafluorobenzoate with methyl pentafluorobenzoate and other aryl derivatives is presented in Table 1.

Notes:

- The bulky isopropyl group in isopropyl pentafluorobenzoate may reduce its susceptibility to nucleophilic attack compared to methyl pentafluorobenzoate, which undergoes rapid decarboxylation in aprotic solvents like chloroform or DMSO .

Reactivity in Catalytic Systems

In aza-Heck reactions, pentafluorobenzoate derivatives act as leaving groups due to their strong electron-withdrawing nature. For example, (pentafluorobenzoyloxy)sulfonamide substrates undergo oxidative addition with palladium(0), releasing pentafluorobenzoate and forming cationic intermediates that drive cyclization .

Spectroscopic Characterization

Methyl pentafluorobenzoate’s NMR data (Figures 2-23 to 2-26 ) provide a benchmark for structural comparison:

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing isopropyl pentafluorobenzoate?

- Methodology : Synthesis typically involves esterification of pentafluorobenzoic acid with isopropyl alcohol using a coupling agent (e.g., DCC or HATU) under anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm ester formation, mass spectrometry (MS) for molecular weight validation, and elemental analysis for purity. Diffusion coefficient measurements (e.g., via matrix diffusion experiments) can further validate its tracer properties .

Q. How can diffusion coefficients of isopropyl pentafluorobenzoate be experimentally determined in aqueous systems?

- Methodology : Use fracture-flow experiments in controlled matrices (e.g., J-13 water) to compare diffusion rates with halide tracers. Measure limiting ionic conductances and calculate free aqueous diffusion coefficients (D₀) via conductivity cells or tracer-spiked column elution. Data interpretation should account for matrix effects, as pentafluorobenzoate exhibits measurably slower diffusion than halides due to its larger molecular volume .

Advanced Research Questions

Q. What mechanistic role does the pentafluorobenzoate group play in aza-Heck reactions?

- Methodology : Investigate its role as a leaving group in palladium-catalyzed reactions. Employ ¹⁹F NMR to monitor protodecarboxylation during oxidative addition steps. Computational modeling (DFT) can assess the stability of intermediates like cationic palladium species (e.g., 175 in ). Experimental validation involves synthesizing (pentafluorobenzoyloxy)sulfonamide substrates and tracking stereochemical outcomes in 5-exo cyclizations .

Q. How do non-covalent interactions involving isopropyl pentafluorobenzoate influence crystal packing in coordination complexes?

- Methodology : Perform Hirshfeld surface analysis on single-crystal X-ray diffraction data to quantify interactions (e.g., C···F, H···F, F···F). Compare complexes with varying arene/perfluoroarene ratios to assess how pentafluorobenzoate modulates lattice energies. For example, replacing pentafluorobenzoate with nitrate anions increases O···H interactions but reduces H···F contributions, altering packing stability .

Q. What analytical techniques are critical for identifying intermediates in reactions involving isopropyl pentafluorobenzoate?

- Methodology : Use time-resolved ¹⁹F NMR to track fluorine environments during reaction progression. High-resolution mass spectrometry (HRMS) can detect transient palladium intermediates. For oxidative addition steps, in situ X-ray absorption spectroscopy (XAS) or EPR may clarify metal-ligand coordination states .

Q. How can contradictory diffusion data for fluorobenzoate tracers be resolved in fracture-flow studies?

- Methodology : Conduct parallel experiments with bacteriophage tracers to distinguish matrix diffusion from adsorption effects. Use regression analysis to correlate diffusion coefficients (D₀) with ionic conductances and molecular volumes. Discrepancies may arise from anion exclusion in negatively charged matrices, requiring zeta potential measurements of the rock surface .

Methodological Frameworks for Research Design

- Data Interpretation : Apply the PICOT framework to structure tracer studies:

- P opulation (e.g., J-13 water matrix), I ntervention (isopropyl pentafluorobenzoate tracer), C omparison (halide tracers), O utcome (diffusion coefficients), T ime (experimental duration).

- Feasibility Assessment : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses, such as novel applications in environmental tracer monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.